

## Application Notes and Protocols for Antifungal Susceptibility Testing of Sordarin Sodium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Sordarin sodium**, a potent antifungal agent, and detailed protocols for determining its in vitro activity against pathogenic fungi.

#### Introduction

**Sordarin sodium** is a semi-synthetic derivative of the natural product sordarin, isolated from the fungus Sordaria araneosa. It belongs to a class of antifungal agents that exhibit a unique mechanism of action, selectively inhibiting fungal protein synthesis. This novel mode of action makes it a promising candidate for the development of new antifungal therapies, particularly in light of emerging resistance to existing drug classes.

Sordarins exert their antifungal effect by targeting and stabilizing the fungal elongation factor 2 (EF2) on the ribosome.[1][2] This action effectively freezes the elongation cycle of protein synthesis, leading to the cessation of fungal growth.[3][4] Notably, sordarins demonstrate a high degree of selectivity for the fungal EF2, with minimal impact on mammalian protein synthesis, suggesting a favorable therapeutic window.[5]

# Mechanism of Action: Inhibition of Fungal Protein Synthesis



**Sordarin sodium** specifically inhibits the translocation step in the elongation phase of fungal protein synthesis. It forms a stable complex with elongation factor 2 (EF2) and the ribosome, preventing the movement of the peptidyl-tRNA from the A-site to the P-site. This stalls protein synthesis and ultimately leads to fungal cell death.



Click to download full resolution via product page

Sordarin sodium's mechanism of action.

### **Data Presentation: In Vitro Antifungal Activity**

The following tables summarize the in vitro activity of Sordarin and its derivatives against a range of pathogenic yeasts and molds. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts



| Fungal<br>Species       | Sordarin<br>Derivative | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|-------------------------|------------------------|----------------------|------------------|------------------------------|-------------|
| Candida<br>albicans     | GM 222712              | -                    | -                | 0.004                        |             |
| GM 237354               | -                      | -                    | 0.015            |                              | -           |
| Sordarin                | -                      | -                    | 8                | _                            |             |
| Candida<br>glabrata     | GM 222712              | -                    | -                | 0.5                          |             |
| GM 237354               | -                      | -                    | 4                |                              | -           |
| Candida<br>krusei       | GM 222712              | -                    | -                | >64                          |             |
| GM 237354               | -                      | -                    | >64              |                              |             |
| Cryptococcus neoformans | GM 222712              | -                    | -                | 0.5                          | _           |
| GM 237354               | -                      | -                    | 0.25             |                              |             |

Table 2: In Vitro Activity of Sordarin Derivatives Against Molds

| Fungal<br>Species     | Sordarin<br>Derivative | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC9ο<br>(μg/mL) | Reference(s |
|-----------------------|------------------------|----------------------|------------------|------------------|-------------|
| Aspergillus fumigatus | GM 222712              | -                    | -                | 32               |             |
| GM 237354             | -                      | -                    | >64              |                  | _           |
| Aspergillus flavus    | GM 222712              | 0.25                 | 1                | -                |             |
| GM 237354             | 8                      | 32                   | -                |                  |             |

Table 3: In Vitro Activity of Azasordarins Against Pathogenic Fungi



| Fungal Species                                  | Azasordarin Derivative  | MIC Range (μg/mL) |  |
|-------------------------------------------------|-------------------------|-------------------|--|
| Candida spp. (excluding C. krusei)              | GW 587270               | 0.12 - 1          |  |
| GW 479821                                       | 0.12 - 2                |                   |  |
| GW 515716                                       | 0.12 - 2                | _                 |  |
| GW 570009                                       | 0.12 - 4                |                   |  |
| Aspergillus spp.                                | All tested azasordarins | >16               |  |
| Fusarium oxysporum                              | GW 587270               | 4 - 16            |  |
| Scedosporium apiospermum                        | GW 587270               | 4 - 16            |  |
| Data for this table was sourced from reference. |                         |                   |  |

# Experimental Protocols: Antifungal Susceptibility Testing

The following protocols are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.

## Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for testing the susceptibility of Candida species and Cryptococcus neoformans to **Sordarin sodium**.

1. Preparation of **Sordarin Sodium** Stock Solution: a. Prepare a stock solution of **Sordarin sodium** in a suitable solvent (e.g., water or DMSO) at a concentration of 1280  $\mu$ g/mL. b. The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.



- 2. Preparation of Inoculum: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL). d. Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10<sup>3</sup> CFU/mL.
- 3. Preparation of Microdilution Plates: a. Dispense 100  $\mu$ L of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate. b. Add 200  $\mu$ L of the **Sordarin sodium** working solution (e.g., 12.8  $\mu$ g/mL for a final highest concentration of 6.4  $\mu$ g/mL after adding inoculum) to well 1. c. Perform serial twofold dilutions by transferring 100  $\mu$ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100  $\mu$ L from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated medium).
- 4. Inoculation and Incubation: a. Add 100  $\mu$ L of the diluted yeast inoculum to wells 1 through 11. b. Incubate the plates at 35°C for 24-48 hours.
- 5. Reading the MIC: a. The MIC is the lowest concentration of **Sordarin sodium** that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

## Broth Microdilution Method for Molds (Adapted from CLSI M38)

This method is suitable for testing the susceptibility of filamentous fungi like Aspergillus species to **Sordarin sodium**.

- 1. Preparation of **Sordarin Sodium** Stock Solution: (As described for yeasts)
- 2. Preparation of Inoculum: a. Grow the mold on Potato Dextrose Agar (PDA) at  $35^{\circ}$ C for 5-7 days until sporulation is evident. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Adjust the conidial suspension to a concentration of 0.4-5 x  $10^{4}$  CFU/mL using a hemocytometer.
- 3. Preparation of Microdilution Plates: (As described for yeasts, using RPMI 1640 medium)



- 4. Inoculation and Incubation: a. Add 100  $\mu$ L of the diluted conidial suspension to wells 1 through 11. b. Incubate the plates at 35°C for 48-72 hours.
- 5. Reading the MIC: a. The MIC is the lowest concentration of **Sordarin sodium** that shows complete inhibition of growth (for fungicidal compounds) or a significant reduction in growth (for fungistatic compounds) as determined visually. For some sordarins against Aspergillus, a 75% reduction in mycelial growth has been used as the endpoint.



Click to download full resolution via product page

Antifungal susceptibility testing workflow.

### **Quality Control**



For reliable and reproducible results, it is essential to include quality control (QC) strains with known MICs in each test run. Recommended QC strains for yeast testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. For molds, Aspergillus flavus ATCC 204304 and Aspergillus fumigatus ATCC 204305 can be used. The obtained MIC values for these QC strains should fall within the established acceptable ranges.

#### Conclusion

**Sordarin sodium** represents a promising class of antifungal agents with a distinct mechanism of action. The provided protocols, based on internationally recognized standards, offer a robust framework for evaluating the in vitro efficacy of **Sordarin sodium** and its derivatives against a broad spectrum of fungal pathogens. This information is critical for researchers and drug development professionals in the ongoing effort to combat invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Antifungal Susceptibility Testing of Sordarin Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324554#antifungal-susceptibility-testing-of-sordarin-sodium]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com